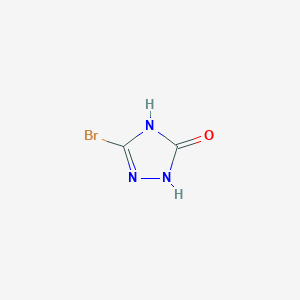

3-bromo-1H-1,2,4-triazol-5-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,4-dihydro-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3O/c3-1-4-2(7)6-5-1/h(H2,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRDIOPKANMTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001265425 | |

| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15777-64-7 | |

| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15777-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,2-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001265425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-1,2,4-triazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing 3 Bromo 1h 1,2,4 Triazol 5 Ol Within Heterocyclic Chemistry

Significance of the 1,2,4-Triazole (B32235) Heterocycle in Contemporary Organic Synthesis and Medicinal Chemistry

The 1,2,4-triazole ring system is a cornerstone of modern medicinal and organic chemistry. This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a versatile scaffold for creating a wide array of bioactive molecules. imist.maresearchgate.net Its unique structural features, including the capacity for hydrogen bonding, dipole interactions, and rigidity, allow it to bind with high affinity to various biological receptors. nih.gov

The significance of the 1,2,4-triazole nucleus is underscored by its presence in numerous commercially successful pharmaceuticals. These include well-known antifungal agents like fluconazole (B54011) and itraconazole, the antiviral drug ribavirin, and the anxiolytic estazolam. nih.gov The therapeutic applications of 1,2,4-triazole derivatives are extensive, spanning antibacterial, anticancer, anticonvulsant, analgesic, and anti-inflammatory activities. imist.maresearchgate.netnih.gov Beyond medicine, these compounds are integral to agrochemicals, corrosion inhibitors, and materials science. nih.govnih.gov

The synthetic accessibility of the 1,2,4-triazole ring, through established methods like the Pellizzari and Einhorn-Brunner reactions, further enhances its appeal to chemists. bohrium.com Modern synthetic strategies, including copper-catalyzed and palladium-catalyzed reactions, have expanded the diversity of accessible derivatives. researchgate.net

Overview of Halogenated and Hydroxylated Triazole Derivatives in Modern Chemical Research

The introduction of halogen and hydroxyl groups onto the triazole core significantly modulates the compound's physicochemical and biological properties. Halogenation, in particular, is a widely used strategy in medicinal chemistry to enhance the therapeutic potential of a molecule. bohrium.com Halogen atoms can improve a drug's metabolic stability, membrane permeability, and binding affinity to its target through halogen bonding. explorationpub.com Studies have shown that halogen-substituted triazole derivatives often exhibit superior antimicrobial activity. bohrium.comnih.gov For instance, the presence of a chlorine atom on the phenyl ring of a 1,2,4-triazole derivative was found to increase its potency against Gram-positive bacteria. nih.gov

Similarly, hydroxylated triazoles are of significant interest due to their ability to form hydrogen bonds, which can be crucial for molecular recognition and binding to biological targets. explorationpub.comnih.gov The hydroxyl group can also serve as a synthetic handle for further functionalization. Research has indicated that the presence of a hydroxyl group can lead to higher inhibitory activity in certain biological assays. nih.gov The strategic placement of both halogen and hydroxyl moieties on a triazole scaffold allows for the fine-tuning of a compound's properties, making them valuable tools in drug discovery and materials science. explorationpub.comresearchgate.net

Research Rationale and Scope for 3-bromo-1H-1,2,4-triazol-5-ol Investigations

The compound this compound emerges as a molecule of considerable interest due to the combined presence of a bromine atom and a hydroxyl group on the 1,2,4-triazole ring. This specific combination of functional groups suggests its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules.

The bromine atom at the 3-position can be readily substituted, allowing for the introduction of a wide range of other functional groups through various chemical reactions. The hydroxyl group at the 5-position can participate in hydrogen bonding and can also be a site for further chemical modification.

Research into this compound is driven by the prospect of leveraging these reactive sites to create novel compounds with tailored properties. Its potential applications are broad, ranging from the development of new pharmaceuticals to the synthesis of functional materials. The study of this compound and its derivatives contributes to the fundamental understanding of structure-activity relationships within the 1,2,4-triazole class of compounds.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 15777-64-7 |

| Molecular Formula | C₂H₂BrN₃O |

| Molecular Weight | 163.96 g/mol |

| Alternate Names | 5-bromo-1H-1,2,4-triazol-5-ol; 3-bromo-4H-1,2,4-triazol-5-ol |

Reaction Mechanisms and Chemical Transformations of 3 Bromo 1h 1,2,4 Triazol 5 Ol

Electrophilic and Nucleophilic Substitution Reactions on the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an electron-deficient system, which influences its reactivity towards electrophiles and nucleophiles. The presence of two exocyclic substituents, a bromine atom and a hydroxyl group, further modulates the electronic properties and reactivity at each position of the ring.

Reactivity Profiles at Carbon Centers (C3, C5)

The carbon atoms of the 1,2,4-triazole ring, C3 and C5, are electrophilic in nature. The C3 position is bonded to an electronegative bromine atom, and the C5 position is attached to an oxygen atom. This makes them susceptible to nucleophilic attack.

C3 Position : The carbon atom at the C3 position is directly attached to a bromine atom, making it a primary site for nucleophilic substitution where bromide acts as a leaving group. However, direct substitution at this position often requires activation, as the ring itself is electron-rich. More commonly, reactions at this site involve transformations of the C-Br bond, which are discussed in section 3.3.

C5 Position : The C5 position, bearing the hydroxyl group, exists in equilibrium with its keto tautomer (see section 3.2.2). In its enol form, the C5-OH group can be converted into a better leaving group, facilitating nucleophilic substitution. In the predominant keto form, 3-bromo-1,2-dihydro-1,2,4-triazol-5-one, the C5 carbon is a carbonyl carbon and is highly electrophilic, readily reacting with various nucleophiles.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki couplings, have been successfully applied to halogenated 1,2,4-triazole nucleosides to form C-C bonds. For instance, arylations have been shown to occur at the 5-position of 3,5-dihalo-1,2,4-triazole derivatives researchgate.net. This suggests that under appropriate catalytic conditions, the C5 position of 3-bromo-1H-1,2,4-triazol-5-ol could potentially undergo similar C-C bond-forming reactions, assuming the hydroxyl group is appropriately protected or modified.

Reactivity Profiles at Nitrogen Centers (N1, N2, N4)

The nitrogen atoms in the 1,2,4-triazole ring possess lone pairs of electrons, rendering them nucleophilic. They are common sites for electrophilic attack, such as alkylation and acylation. The specific site of substitution (N1, N2, or N4) is highly dependent on the tautomeric form present and the reaction conditions, including the nature of the electrophile, solvent, and base used.

For substituted 1,2,4-triazoles, glycosylation reactions, a form of N-alkylation, demonstrate the nucleophilicity of the ring nitrogens researchgate.net. In the case of this compound, reaction with an electrophile could theoretically lead to substitution at any of the available nitrogen atoms. The predominance of the 1H-tautomer would suggest that N1 is a likely site of reaction. However, the formation of N2 and N4 substituted products is also possible and is often observed in the chemistry of 1,2,4-triazoles. The selectivity of these reactions is influenced by both steric and electronic factors of the substituents on the triazole ring mdpi.com.

Tautomeric Equilibria of this compound and Their Influence on Reaction Pathways

Tautomerism is a critical aspect of the chemistry of 1,2,4-triazoles, significantly influencing their reactivity and physical properties. For this compound, two main types of tautomerism are of importance: annular prototropic tautomerism and keto-enol tautomerism.

Annular Prototropic Tautomerism (e.g., 1H- vs. 4H-forms)

Annular prototropic tautomerism involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For a monosubstituted 3-bromo-1,2,4-triazole system, several tautomeric forms are possible. Based on studies of related bromo-1,2,4-triazoles, the compound can exist in equilibrium between three main forms: 3-bromo-1H-1,2,4-triazole, 3-bromo-4H-1,2,4-triazole, and 5-bromo-1H-1,2,4-triazole ijsr.net.

Physical and theoretical studies on bromo-1,2,4-triazoles have established a general stability order for these tautomers ijsr.net.

| Tautomer | Relative Stability |

| 3-bromo-1H-1,2,4-triazole | Most Stable |

| 5-bromo-1H-1,2,4-triazole | Intermediate Stability |

| 3-bromo-4H-1,2,4-triazole | Least Stable |

This equilibrium is dynamic and can be influenced by factors such as solvent polarity, temperature, and pH. The predominant tautomer in a given reaction will dictate the primary site of substitution. For example, in the most stable 1H-form, the N1 position is substituted, while the N4 position is a secondary amine. Reactions targeting the ring nitrogens will therefore yield a mixture of products, with the ratio depending on the relative stability and reactivity of each tautomer.

Keto-Enol Tautomerism of the Hydroxyl Group

In addition to annular tautomerism, this compound exhibits keto-enol tautomerism due to the presence of the hydroxyl group at the C5 position. The molecule can exist as the "enol" form (this compound) or the "keto" form (3-bromo-1,2-dihydro-1,2,4-triazol-5-one).

Generally, for simple carbonyl compounds, the keto-enol tautomerization equilibrium strongly favors the keto tautomer because the C=O double bond is significantly more stable than a C=C double bond libretexts.org. Computational studies on similar 1,2,4-triazol-5-one (B2904161) systems have confirmed that the keto form is more stable than the enol form nih.gov. The stability of the keto form is often enhanced by factors such as resonance and the potential for strong intermolecular hydrogen bonding in the solid state or in polar solvents.

The position of this equilibrium has a profound impact on the compound's reactivity.

Enol Tautomer : The hydroxyl group can participate in reactions typical of alcohols and phenols, such as etherification and esterification. The enol form is also crucial for electrophilic substitution reactions on the ring.

Keto Tautomer : The carbonyl group at C5 is susceptible to attack by nucleophiles. The adjacent N-H protons become more acidic and can be removed by a base, generating an anion that can react with electrophiles.

The interconversion between keto and enol forms can be catalyzed by either acid or base youtube.com. The reaction pathway chosen will often depend on which tautomer is favored under the specific reaction conditions.

Halogen-Specific Reactions Involving the C-Br Bond

The carbon-bromine bond at the C3 position is a key functional group that enables a variety of chemical transformations. The bromine atom can be replaced by other functional groups through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) The electron-deficient nature of the 1,2,4-triazole ring facilitates the displacement of the bromide ion by strong nucleophiles. This reaction is a common strategy for introducing a wide range of substituents at the C3 position. The reactivity can be enhanced by electron-withdrawing groups elsewhere on the ring.

Transition-Metal-Catalyzed Cross-Coupling Reactions The C-Br bond is well-suited for participation in various palladium-, copper-, or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Examples of such reactions applicable to 3-bromo-1,2,4-triazoles include:

Suzuki Coupling : Reaction with boronic acids or esters to form C-C bonds, introducing aryl or vinyl groups.

Heck Reaction : Coupling with alkenes to form substituted alkenes.

Sonogashira Coupling : Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination : Formation of C-N bonds by reacting with amines.

Ullmann Condensation : Copper-catalyzed reaction to form C-O, C-S, or C-N bonds.

Studies on 3,5-dibromo-1,2,4-triazole nucleosides have demonstrated successful Suzuki cross-coupling reactions with various arylboronic acids, indicating that the C-Br bond is a reactive site for such transformations researchgate.net. These reactions provide a versatile pathway for the synthesis of complex 3-substituted-1,2,4-triazole derivatives.

Nucleophilic Displacement Reactions of the Bromine Atom

The bromine atom at the 3-position of the 1,2,4-triazol-5-ol ring is susceptible to nucleophilic substitution, a reaction driven by the electron-deficient nature of the heterocyclic ring. This reactivity allows for the introduction of a wide range of functional groups at this position.

While direct studies on this compound are limited, the behavior of analogous compounds provides significant insight into its reactivity. For instance, the sulfur atom of 1,2,4-triazole-3(5)-thiol, a related compound, readily acts as a nucleophile to displace a bromine atom from an electrophilic substrate, such as α-bromo-γ-butyrolactone. This reaction proceeds via a nucleophilic substitution (SN) mechanism to form a new carbon-sulfur bond. mdpi.comsemanticscholar.org

Similarly, it is anticipated that various nucleophiles can displace the bromide ion from this compound. The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a transition state and subsequent departure of the bromide ion. The reactivity can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Table 1: Plausible Nucleophilic Displacement Reactions of this compound

| Nucleophile (Nu-) | Reagent Example | Expected Product |

| Alkoxide (RO-) | Sodium methoxide | 3-methoxy-1H-1,2,4-triazol-5-ol |

| Thiolate (RS-) | Sodium thiophenoxide | 3-(phenylthio)-1H-1,2,4-triazol-5-ol |

| Amine (RNH2) | Aniline | 3-(phenylamino)-1H-1,2,4-triazol-5-ol |

| Cyanide (CN-) | Sodium cyanide | 5-hydroxy-1H-1,2,4-triazole-3-carbonitrile |

The use of phase-transfer catalysts, such as dibenzo-18-crown-6, has been shown to facilitate nucleophilic displacement of bromine from bromoindoles, suggesting a potential strategy to enhance the reactivity of this compound with various nucleophiles. researchgate.net

Reduction and Oxidation Reactions Modifying Halogenation State

The carbon-bromine bond in this compound can undergo both reduction and oxidation, leading to modifications of the halogenation state.

Reduction (Dehalogenation):

Catalytic hydrodehalogenation is a common method for the removal of halogen atoms from aromatic and heteroaromatic rings. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via the oxidative addition of the C-Br bond to the metal surface, followed by hydrogenolysis. This method is generally efficient and can be carried out under mild conditions.

The stability of the 1,2,4-triazole ring under various reduction conditions is noteworthy. For example, the nitro group of 3-nitro-1,2,4-triazol-5-one can be selectively reduced to an amino group without affecting the integrity of the heterocyclic ring. nih.gov This suggests that the triazolone core is robust and can withstand reductive processes aimed at the bromine substituent.

Oxidation:

The oxidation of the carbon-bromine bond in heterocyclic compounds is less common. However, under certain conditions, oxidative degradation of the entire molecule can occur. For instance, the amino-substituted analog, 3-amino-1,2,4-triazol-5-one, is susceptible to oxidation by strong oxidizing agents like birnessite (a manganese oxide), leading to complete transformation to urea, carbon dioxide, and nitrogen gas. nih.gov While this represents a destructive oxidation of the entire ring system, it highlights the potential for oxidative pathways. The direct oxidation of the C-Br bond to introduce a hydroxyl group, for example, would likely require specific reagents and conditions to avoid degradation of the triazole ring.

Cross-Coupling and Other Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. The bromine atom serves as a handle for the introduction of various organic moieties.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromo-triazole with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. This reaction is highly versatile for the formation of C-C bonds, allowing for the synthesis of aryl- or vinyl-substituted triazolones.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromo-triazole with an amine. It provides a direct route to N-substituted derivatives of 3-amino-1H-1,2,4-triazol-5-ol.

Sonogashira Coupling: This reaction involves the palladium- and copper-catalyzed coupling of the bromo-triazole with a terminal alkyne, leading to the formation of a C-C triple bond and the synthesis of alkynyl-substituted triazolones.

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 3-Aryl-1H-1,2,4-triazol-5-ol |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 3-Amino-1H-1,2,4-triazol-5-ol derivative |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | 3-Alkynyl-1H-1,2,4-triazol-5-ol |

Degradation Pathways and Chemical Stability under Various Conditions

The stability of this compound is influenced by environmental factors such as light, heat, and microbial activity.

Photodegradation: Halogenated aromatic compounds can undergo photodegradation upon exposure to sunlight. For related compounds like 3-nitro-1,2,4-triazol-5-one, photolysis in simulated sunlight has been observed, with predicted environmental half-lives ranging from 1.1 to 5.7 days. nih.govresearchgate.net The degradation mechanism can involve the formation of reactive oxygen species. It is plausible that this compound would also be susceptible to photodegradation, potentially through cleavage of the C-Br bond.

Hydrolytic Stability: The hydrolytic stability of the C-Br bond on the triazole ring is expected to be significant under neutral and acidic conditions. In highly basic solutions, nucleophilic substitution of the bromine by a hydroxide ion could potentially occur, leading to the formation of 3,5-dihydroxy-1H-1,2,4-triazole.

Microbial Degradation: The biodegradation of triazole derivatives is a key factor in their environmental fate. While 1H-1,2,4-triazole itself can be persistent, some microbial degradation pathways have been identified. researchgate.net For halogenated aromatics, microbial degradation often involves dehalogenation as a critical step. It is possible that certain microorganisms could utilize this compound as a carbon and nitrogen source, initiating degradation through reductive or oxidative dehalogenation. The biotransformation of the related compound 3-nitro-1,2,4-triazol-5-one to 3-amino-1,2,4-triazol-5-one by microorganisms has been well-documented. nih.gov

Spectroscopic and Structural Characterization of 3 Bromo 1h 1,2,4 Triazol 5 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N NMR)

NMR spectroscopy is a cornerstone technique for determining the precise structure of 3-bromo-1H-1,2,4-triazol-5-ol and its derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides definitive evidence for the covalent framework and insights into the predominant tautomeric form.

¹H NMR: The proton NMR spectrum is expected to be relatively simple for the parent compound, primarily showing signals for the N-H protons of the triazole ring and the hydroxyl group. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. For instance, in related 1,2,4-triazole (B32235) structures, N-H proton signals are often observed as broad singlets in the downfield region (δ 13-15 ppm) in solvents like DMSO-d₆. mdpi.com The specific position of the proton (on N1, N2, or N4) is key to identifying the tautomer.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, two distinct signals are expected for the triazole ring carbons. The carbon atom bonded to the bromine (C3) would appear at a chemical shift influenced by the halogen's electronegativity, while the carbon atom of the carbonyl group (C5) would resonate significantly further downfield (e.g., δ > 150 ppm). In a similar structure, 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, the triazole carbons were observed at δ 155.96 and 146.10 ppm. mdpi.com

¹⁵N NMR: Due to the three nitrogen atoms in the triazole ring, ¹⁵N NMR spectroscopy is an exceptionally powerful tool for distinguishing between possible tautomers and isomers. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment (e.g., whether they are pyrrole-type, -NH-, or pyridine-type, -N=). The application of 2D correlation techniques like ¹H-¹⁵N HMBC can definitively establish the protonation sites on the heterocyclic ring. Studies on nitrotriazoles have demonstrated that the combined use of ¹⁵N chemical shifts and computational analysis allows for the unambiguous determination of the dominant tautomeric form in solution. researchgate.net

Table 1: Representative NMR Data for 1,2,4-Triazole Derivatives Data is illustrative and based on related structures. Actual values for this compound may vary.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (N-H) | 13.0 - 15.0 | Broad signal, solvent dependent. Position helps identify tautomer. |

| ¹³C (C=O) | > 150 | Carbonyl carbon (C5), typically deshielded. |

| ¹³C (C-Br) | 140 - 155 | Carbon attached to bromine (C3). |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide additional structural verification. The compound has a monoisotopic mass of approximately 162.938 Da. uni.lu

Molecular Ion Peak: In an MS experiment, the molecule is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br have a natural abundance ratio of nearly 1:1). This results in two peaks of almost equal intensity separated by 2 m/z units (e.g., at m/z 163 and 165). Predicted m/z values for various adducts in high-resolution mass spectrometry (HRMS) include 163.9454 for [M+H]⁺ and 185.9273 for [M+Na]⁺. uni.lu

Fragmentation Analysis: Electrospray ionization (ESI) and electron impact (EI) are common techniques to induce fragmentation. The fragmentation of the 1,2,4-triazole ring is a complex process that can involve the loss of small, stable molecules. Common fragmentation pathways for related triazoles include the cleavage of the N-N bond and the elimination of N₂, HCN, or other small fragments. For this compound, characteristic fragmentation would likely involve:

Loss of Bromine: Cleavage of the C-Br bond to give a fragment ion [M-Br]⁺.

Loss of Carbon Monoxide: Ejection of a CO molecule from the triazolone ring.

Ring Cleavage: Complex rearrangements leading to the loss of N₂ or other nitrogen-containing species.

Studies on the fragmentation of 1,2,4-triazole-3-thiones have established detailed pathways of ion decay that serve as a model for understanding the fragmentation of other substituted triazoles. nuph.edu.uaresearchgate.net

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 163.9454 |

| [M+Na]⁺ | 185.9273 |

Source: PubChemLite. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including IR and Raman, are used to identify the functional groups present in this compound by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display several key absorption bands:

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H bond of the triazole ring. Its broadness is indicative of hydrogen bonding.

O-H Stretching: If the hydroxyl tautomer is present, a broad O-H stretching band would appear, likely overlapping with the N-H stretch in the 3200-3600 cm⁻¹ region.

C=O Stretching: A strong, sharp absorption band between 1680-1750 cm⁻¹ is a clear indicator of the carbonyl group in the triazolone tautomer. The exact position depends on the degree of hydrogen bonding and ring strain.

N-C=N and C=N Stretching: Vibrations associated with the triazole ring typically appear in the 1400-1650 cm⁻¹ region.

C-Br Stretching: A weaker absorption is expected in the fingerprint region, typically below 700 cm⁻¹, corresponding to the C-Br bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, C=N and N=N vibrations of the triazole ring may show strong signals in the Raman spectrum. The symmetric nature of certain ring vibrations makes them more Raman-active.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by absorptions arising from its conjugated system, which includes the triazole ring and the carbonyl group.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions are associated with the π-electron system of the triazole ring and typically occur in the shorter wavelength UV region (e.g., < 250 nm).

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The carbonyl group's n → π* transition is often observed as a weaker absorption band at a longer wavelength.

Theoretical modeling and experimental studies on related 1,2,4-triazole derivatives have been used to simulate and assign the bands observed in their UV-Vis spectra, which is crucial for understanding tautomeric equilibria in different solvents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination and Tautomerism Elucidation

Crucially, X-ray crystallography can unambiguously identify the dominant tautomer present in the solid state. For many triazole derivatives, the molecule exists predominantly as one tautomer in the crystalline form due to favorable packing and intermolecular interactions. nih.gov For example, analysis of related 1,2,4-triazol-5(4H)-one structures has confirmed the location of the proton on a specific nitrogen atom and revealed the planarity of the triazole ring. researchgate.net

The crystal structure would also reveal key intermolecular interactions, such as:

Hydrogen Bonding: Strong N-H···O=C or N-H···N hydrogen bonds are expected to link molecules into chains, sheets, or more complex three-dimensional networks. These interactions are fundamental to the stability of the crystal lattice. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming C-Br···O or C-Br···N interactions with neighboring molecules. In the crystal structure of a related compound, a short C—Br···O=C contact of 2.877 Å was observed, indicating a significant interaction. researchgate.net

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes and Conformational Analysis

While the primary structure of this compound can be determined by the techniques above, advanced methods are required to study its dynamic behavior.

Variable-Temperature NMR (VT-NMR): This technique can be used to study dynamic processes such as tautomerism or restricted rotation around single bonds. If multiple tautomers are in equilibrium in solution, their signals might be averaged at room temperature. By lowering the temperature, the rate of exchange can be slowed, potentially allowing for the observation of distinct signals for each tautomer.

2D NMR Techniques: Advanced 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for conformational analysis of larger derivatives.

Computational Chemistry: Quantum-chemical calculations are often used in conjunction with spectroscopic data. By calculating the relative energies of different tautomers and simulating their NMR, IR, and UV-Vis spectra, a more confident assignment of the experimental data can be achieved. researchgate.net This combined approach is particularly powerful for studying the subtle influence of substituents and solvents on tautomeric equilibria.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1h 1,2,4 Triazol 5 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. semanticscholar.org For 1,2,4-triazole (B32235) derivatives, DFT methods, such as those employing the B3LYP functional, are commonly used to perform geometry optimization, where the molecule's lowest energy conformation is determined. researchgate.netresearchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral angles.

In the case of 3-bromo-1H-1,2,4-triazol-5-ol, DFT calculations would begin by defining a starting geometry. The B3LYP method combined with a basis set like 6-311++G(d,p) would then be used to iteratively adjust the atomic positions to minimize the total electronic energy of the molecule. semanticscholar.orgresearchgate.net The resulting optimized structure represents the most stable arrangement of the atoms in the gas phase.

Once the geometry is optimized, vibrational frequency calculations are typically performed. These calculations serve two main purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. nih.gov For substituted triazoles, characteristic vibrational frequencies associated with N-H, C=O, C-N, and C-Br bonds can be identified and analyzed.

Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,4-triazol-5-one (B2904161) Ring (Based on DFT Calculations of Similar Structures) Note: These are typical values for related compounds and not specific experimental or calculated data for this compound.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.39 |

| N2-C3 | 1.32 | |

| C3-N4 | 1.38 | |

| N4-C5 | 1.37 | |

| C5-N1 | 1.36 | |

| Bond Angle (°) | N1-N2-C3 | 110.0 |

| N2-C3-N4 | 106.0 | |

| C3-N4-C5 | 108.0 | |

| N4-C5-N1 | 108.0 | |

| C5-N1-N2 | 108.0 |

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gaps) and Charge Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov For 1,2,4-triazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netresearchgate.net This analysis reveals the regions of the molecule most likely to be involved in electron donation and acceptance.

For this compound, the HOMO is expected to be localized primarily on the triazole ring and the electronegative oxygen and bromine atoms. The LUMO would likely be distributed across the π-system of the ring. The energy gap would provide insight into its potential for intramolecular charge transfer (ICT), where electronic charge moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. irjweb.com From the HOMO and LUMO energies, important global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. sci-hub.ru

Table 2: Illustrative Frontier Molecular Orbital Data for Substituted Triazoles Note: This table presents typical energy ranges for related compounds to illustrate the concepts. Specific values for this compound are not available in the cited literature.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.0 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.0 to 5.5 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., lone pairs on electronegative atoms like oxygen and nitrogen). These are the most likely sites for electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms), which are susceptible to nucleophilic attack. Green and yellow areas represent regions of near-zero or intermediate potential. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis absorption maxima) via Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the structural elucidation of novel compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO/DFT), is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹⁵N). nih.gov Theoretical chemical shifts are calculated for an optimized molecular structure and are then compared with experimental data. This comparison can confirm the proposed structure and help assign specific resonances, especially for complex molecules or for nuclei like ¹⁵N where experimental data can be difficult to obtain. nih.gov

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). semanticscholar.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λ_max). This information is crucial for understanding the electronic structure and can be correlated with FMO analysis, as the primary electronic transitions often correspond to the HOMO→LUMO excitation. semanticscholar.org

For this compound, GIAO/DFT calculations could predict the ¹H, ¹³C, and ¹⁵N chemical shifts, which would be invaluable for interpreting its experimental NMR spectra. TD-DFT calculations would predict its UV-Vis absorption wavelengths, providing insight into its electronic transitions.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. By mapping the potential energy surface of a reaction, chemists can understand the feasibility of a proposed mechanism and predict reaction outcomes.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the N-H protons, computational methods can be used to model the entire reaction coordinate. acs.org DFT calculations can locate the geometry of the transition state—the highest energy point along the reaction pathway—and vibrational frequency analysis can confirm its identity (characterized by a single imaginary frequency). The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate. This type of analysis can provide a detailed, atomistic understanding of how the compound participates in chemical transformations. acs.org

Investigation of Tautomeric Forms and Relative Energetics through Advanced Computational Studies

The 1,2,4-triazole ring system is known to exhibit prototropic tautomerism, where isomers exist due to the migration of a proton. researchgate.net this compound can exist in several tautomeric forms, primarily the keto (triazol-5-one) and enol (triazol-5-ol) forms. The relative stability of these tautomers is crucial as it dictates the molecule's structure and reactivity.

Advanced computational studies, typically using DFT or higher-level ab initio methods, are employed to determine the relative energies of all possible tautomers. daneshyari.comresearchgate.net By calculating the Gibbs free energy of each optimized tautomer, researchers can predict the predominant form in the gas phase or in solution (by using a solvation model). researchgate.net For 5-substituted 2,4-dihydro-1,2,4-triazol-3-ones, the keto tautomer is generally predicted to be the most stable form. daneshyari.comepa.gov The presence of the bromine substituent at the C3 position would influence the electronic distribution and could subtly shift the tautomeric equilibrium. These studies are critical for understanding the fundamental chemical nature of the compound. researchgate.net

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov Organic molecules, particularly those with extensive π-conjugated systems and significant charge separation (large dipole moments), can exhibit strong NLO responses. Computational chemistry provides a direct route to predicting these properties.

Using DFT, key NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities can be calculated. researchgate.netdntb.gov.ua A large hyperpolarizability value is indicative of a strong NLO response. FMO analysis is also relevant here, as molecules with a small HOMO-LUMO gap tend to have higher polarizability and, consequently, enhanced NLO properties. nih.gov Studies on various triazole derivatives have shown that they can be promising candidates for NLO materials. researchgate.netdntb.gov.ua For this compound, computational screening of its NLO properties would involve calculating these parameters to assess its potential for use in advanced optical materials.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

A thorough review of computational chemistry literature reveals a notable absence of specific studies focused on the Natural Bond Orbital (NBO) analysis of this compound. While NBO analysis is a powerful theoretical method used to investigate intramolecular interactions, charge delocalization, and molecular stability, it appears that this particular compound has not yet been the subject of such a detailed computational investigation.

For a molecule like this compound, an NBO analysis would be expected to provide significant insights into several key aspects of its electronic structure:

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl group (-OH) and a nitrogen atom of the triazole ring could be definitively assessed. NBO analysis can identify the specific donor (the O-H bond) and acceptor (a nitrogen lone pair) orbitals and calculate the stabilization energy of this interaction.

Resonance and Aromaticity: The analysis would provide a detailed picture of the π-electron delocalization within the 1,2,4-triazole ring, contributing to its aromatic character and stability. The influence of the bromo and hydroxyl substituents on this delocalization could be quantified.

Atomic Charges and Bond Polarity: NBO analysis provides a chemically intuitive picture of atomic charges, which helps in understanding the molecule's electrostatic potential and reactivity.

Without specific published research, it is not possible to present detailed data tables or quantitative findings for this compound. The generation of such data would necessitate performing a dedicated quantum chemical study, which is beyond the scope of this review. Future computational studies are required to explore the intricate intramolecular interactions and electronic features that govern the stability and chemical behavior of this compound.

Advanced Research Avenues for 3 Bromo 1h 1,2,4 Triazol 5 Ol and Analogs

Role in Advanced Materials Science and Polymer Architectures

The 1,2,4-triazole (B32235) moiety is a prominent building block in the design of advanced materials, particularly coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com The nitrogen atoms of the triazole ring act as effective coordination sites for metal ions, enabling the formation of multidimensional networks. Analogs of 3-bromo-1H-1,2,4-triazol-5-ol serve as versatile linkers, bridging metal centers to construct robust frameworks with diverse topologies and functionalities. mdpi.com These materials have shown applications in areas such as gas adsorption and as precursors for phase-selective oxide synthesis.

Furthermore, the high nitrogen content and positive heat of formation of the triazole ring make it a key component in the development of energetic materials. rsc.orgnih.gov Researchers have investigated triazole-based polymers as energetic salts, where the polymer backbone contains triazolium cations paired with energetic anions. researchgate.net These materials can exhibit high density, thermal stability, and significant energy release, making them candidates for next-generation propellants and explosives. rsc.orgresearchgate.net The introduction of functional groups like nitro (-NO2) and nitramino (-NHNO2) onto the triazole framework is a key strategy for enhancing the energetic properties of the resulting materials. rsc.orgnih.gov

Contributions to Ligand Design and Catalytic Systems, including N-Heterocyclic Carbene (NHC) Precursors

The 1,2,4-triazole ring is an exceptional ligand in coordination chemistry due to its ability to bridge multiple metal centers, typically in a μ-N1,N2 fashion. mdpi.com This bridging capability facilitates the construction of polynuclear metal complexes and coordination polymers with interesting magnetic and electronic properties, such as thermochromic spin crossover (SCO) behavior observed in some iron(II) 1,2,4-triazole polymers. mdpi.com The specific electronic and steric environment provided by substituted triazoles, such as this compound, can be fine-tuned to modulate the properties of the resulting metal complexes.

The development of catalytic systems based on 1,2,4-triazole derivatives is an active area of research. Copper complexes incorporating triazole ligands have been utilized in one-pot syntheses of other triazole derivatives, showcasing the scaffold's role in facilitating complex chemical transformations. acs.org Chiral phosphoric acid catalysts have been employed for the atroposelective synthesis of N-aryl 1,2,4-triazoles, highlighting the potential for creating stereoselective catalytic processes. nih.gov

Moreover, the 1,2,4-triazole framework serves as a precursor to a specific class of N-heterocyclic carbenes (NHCs) known as 1,2,3-triazol-4-ylidenes or mesoionic carbenes. researchgate.net The synthesis involves N-alkylation of the triazole ring to form a triazolium salt, which can then be deprotonated to yield the corresponding NHC. researchgate.netacs.org These triazole-derived NHCs are strong σ-donating ligands that are valuable in organocatalysis and for stabilizing transition metal complexes used in various catalytic cycles. researchgate.netacs.org

Significance in Agrochemical Development as Structural Motifs and Precursors

The 1,2,4-triazole scaffold is a cornerstone in the agrochemical industry, forming the core of many widely used fungicides. nih.gov These compounds primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth.

Derivatives synthesized from precursors like this compound have demonstrated potent and broad-spectrum fungicidal activity. For example, novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties have been synthesized and evaluated against various plant pathogens. nih.gov Structure-activity relationship studies have shown that the nature and position of substituents on the associated phenyl rings significantly influence the efficacy of these compounds.

| Compound ID | Substituent (R) | Target Pathogen | EC50 (mg/L) |

|---|---|---|---|

| 5a4 | 4-bromo-2-chlorophenoxy | S. sclerotiorum | 1.59 |

| 5a4 | 4-bromo-2-chlorophenoxy | P. infestans | 0.46 |

| 5a4 | 4-bromo-2-chlorophenoxy | R. solani | 0.27 |

| 5a4 | 4-bromo-2-chlorophenoxy | B. cinerea | 11.39 |

| 5b2 | 2-chlorophenoxy | S. sclerotiorum | 0.12 |

| Difenoconazole | Commercial Standard | S. sclerotiorum | 0.12 |

Data sourced from studies on novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridinyl moieties. nih.gov Compound 5a4 is (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime. Compound 5b2 is (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime.

This data illustrates that strategic functionalization of the triazole scaffold can lead to compounds with fungicidal activity comparable to commercial standards like difenoconazole. nih.gov

Exploration in Medicinal Chemistry as a Versatile Molecular Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, and extensive Structure-Activity Relationship (SAR) studies have been conducted to optimize its therapeutic potential, particularly as an antifungal agent. nih.govicm.edu.pl Research has consistently shown that the biological activity of triazole derivatives is highly dependent on the nature of the substituents attached to the core ring system.

Key findings from SAR studies include:

Influence of Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine or trifluoromethyl, on phenyl rings attached to the triazole scaffold often enhances antifungal activity. nih.gov

Effect of Substituent Position: The position of substituents on aromatic rings is critical. For instance, in one series of antifungal agents, a 2,4-dichlorophenyl substitution resulted in better activity against Magnaporthe oryzae than a 3,4-dichlorophenyl or a 4-monochlorophenyl substitution. icm.edu.pl

Side-Chain Modification: Alterations to the side chains linked to the triazole nitrogen can dramatically impact potency. For example, comparing methyl oxime ether derivatives to benzyl oxime ether derivatives revealed significant differences in fungicidal activity against a panel of phytopathogens. nih.gov

These SAR insights are crucial for the rational design of new triazole-based therapeutic agents with improved potency and selectivity. nih.govicm.edu.pl

Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding how triazole derivatives interact with their biological targets at the molecular level. mdpi.comnih.govrjptonline.orgnih.gov These in silico techniques are widely used to predict binding modes, calculate binding affinities, and elucidate the key interactions that drive enzyme inhibition.

For antifungal triazoles, the primary target is often the CYP51 enzyme. nih.govrjptonline.orgnih.govnih.gov Molecular docking studies have successfully predicted the binding poses of novel triazole inhibitors within the active site of CYP51. nih.gov These models reveal that the triazole ring's nitrogen atom (N4) typically coordinates with the heme iron atom in the enzyme's active site, while the rest of the molecule engages in hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. nih.gov MD simulations further validate these docked poses and provide insights into the stability and dynamics of the enzyme-inhibitor complex over time. mdpi.comnih.gov Such computational analyses have proven invaluable for structure-based drug design, helping to rationalize observed SAR and guide the synthesis of more potent inhibitors. nih.govrjptonline.org

| Target Enzyme | Inhibitor Class | Key Interactions Predicted | Computational Method |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | Antifungal Triazoles | Coordination with heme iron; hydrophobic interactions | Molecular Docking, MD Simulations |

| Tyrosinase | Triazole-based Kojic Acid Analogs | π–cation stacking; van der Waals interactions | Molecular Docking, MD Simulations, LIE |

| Topoisomerase I | Benzimidazole-Triazole Derivatives | Binding affinity and stability in the active site | Molecular Docking, MD Simulations |

| Cyclooxygenase-2 (COX-2) | Diaryl-Triazole Derivatives | Binding to hydrophobic pocket | Molecular Docking |

This table summarizes findings from various computational studies on triazole derivatives. nih.govmdpi.comnih.govnih.govsemanticscholar.orgacs.org

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical and chemical properties, is a fundamental concept in drug design. The 1,2,4-triazole ring is recognized as a versatile bioisostere for several important functional groups, most notably the amide bond. acs.orgnih.govmdpi.comchemrxiv.org

The triazole ring can mimic the steric and electronic properties of a trans-amide linkage. acs.orgnih.gov It possesses a similar planar geometry, dipole moment, and the ability to participate in hydrogen bonding, with its nitrogen atoms acting as hydrogen bond acceptors. nih.gov A key advantage of this replacement is metabolic stability; unlike amide bonds, which are susceptible to enzymatic hydrolysis by proteases, the triazole ring is resistant to metabolic degradation, potentially improving a drug candidate's pharmacokinetic profile. nih.gov This strategy has been successfully employed in the development of inhibitors for targets like casein kinase 2 (CSNK2), where replacing a key amide with a 1,2,4-triazole improved both potency and metabolic stability. acs.orgnih.gov The triazole ring has also been investigated as a bioisostere for other groups, including esters, carboxylic acids, and even other heterocyclic rings, making it a valuable tool for lead optimization in medicinal chemistry. nih.govcambridgemedchemconsulting.com

Environmental Behavior and Transformation Pathways of Triazole-Based Compounds

The environmental fate of triazole-based compounds, including analogs of this compound, is governed by a complex interplay of physical, chemical, and biological processes. Understanding these pathways is critical for assessing their persistence, mobility, and potential ecological impact. Key transformation processes include photodegradation in aquatic systems, hydrolysis, and microbial degradation in various environmental matrices. researchgate.netnih.govacs.org Modeling their distribution through approaches like fugacity models further aids in predicting their environmental behavior. lupinepublishers.comenvchemgroup.comulisboa.pt

Investigation of Photodegradation Kinetics and Mechanisms in Aquatic Systems

Photodegradation, or photolysis, is a significant abiotic degradation pathway for many triazole compounds in sunlit aquatic environments. The kinetics of this process, often measured by the compound's half-life (t½), can vary substantially depending on the chemical structure and environmental conditions.

Direct photolysis occurs when a chemical absorbs light energy, leading to its transformation. For instance, studies on benzotriazoles and their derivatives exposed to simulated sunlight have shown direct photochemical half-lives ranging from 1.3 to 1.8 days. unifr.chrsc.org In contrast, some triazole fungicides exhibit much faster photolysis rates; for example, epoxiconazole has a photolysis half-life of just 0.68 hours, while tebuconazole and flutriafol have half-lives of 2.35 and 9.30 hours, respectively. researchgate.net The photo-Fenton process, an advanced oxidation process, can further accelerate degradation, with the half-life of triazophos in a solar-Fenton process being as short as 11.2 minutes. nih.gov

Indirect photodegradation involves reactions with photochemically generated reactive species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are formed in the presence of dissolved organic matter. unifr.chrsc.org Many triazole compounds react rapidly with hydroxyl radicals, with reaction rates approaching the diffusion-controlled limit (8.3 to 12 × 10⁹ M⁻¹ s⁻¹). unifr.chrsc.org

The degradation mechanism often involves attacks by hydroxyl radicals on the molecule's aromatic rings or side chains. researchgate.net For the fungicide cyproconazole, analysis of by-products suggests that hydroxyl radical attacks occur on the phenyl ring and methyl groups. researchgate.net For triazophos, photodegradation can lead to the formation of several products, including 1-phenyl-3-hydroxy-1,2,4-triazole. nih.gov Similarly, photolysis of tebuconazole can produce 1,2,4-triazole as a metabolite. mdpi.com

| Compound | Condition | Photochemical Half-Life (t½) | Reference |

|---|---|---|---|

| Benzotriazole | Simulated Sunlight | 1.3 - 1.8 days | unifr.chrsc.org |

| 4-methyl-benzotriazole | Simulated Sunlight | 1.4 - 1.5 days | rsc.org |

| 5-methyl-benzotriazole | Simulated Sunlight | 1.4 - 1.5 days | rsc.org |

| Epoxiconazole | - | 0.68 hours | researchgate.net |

| Tebuconazole | - | 2.35 hours | researchgate.net |

| Flutriafol | - | 9.30 hours | researchgate.net |

| Triazophos | UV-Fenton (30°C) | 9.1 - 27.3 minutes | nih.gov |

| Triazophos | Solar-Fenton (35°C) | 11.2 minutes | nih.gov |

Hydrolytic Stability Profiling and Degradation Product Identification

Hydrolysis is another key abiotic process that affects the persistence of triazole compounds in water. It involves the cleavage of chemical bonds by reaction with water. The rate of hydrolysis is highly dependent on pH and temperature. Many modern triazole fungicides are designed to be relatively stable against hydrolysis to ensure their efficacy.

For example, epoxiconazole is resistant to hydrolysis, with a half-life of 131 days at neutral pH and 25°C. researchgate.net Its stability varies with pH, with half-lives of 120 days at pH 4.0 and 151 days at pH 9.0. researchgate.net Tebuconazole and flutriafol also demonstrate significant hydrolytic stability, with half-lives extending to several months under various pH conditions. researchgate.net This high stability indicates that hydrolysis is a slow degradation process for these particular compounds in the environment. researchgate.netnih.govacs.org

Identifying the degradation products is crucial for a complete environmental risk assessment. The degradation of triazophos, for example, can yield products such as O,O-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, and 1-phenyl-3-hydroxy-1,2,4-triazole. nih.gov For many triazole fungicides, a common degradation pathway involves the cleavage of the side chain from the triazole ring, resulting in the formation of triazole derivative metabolites (TDMs) like 1,2,4-triazole, triazole alanine, and triazole acetic acid. mdpi.com

| Compound | pH 4.0 | pH 7.0 | pH 9.0 | Reference |

|---|---|---|---|---|

| Epoxiconazole | 120 days | 131 days | 151 days | researchgate.net |

| Tebuconazole | 257 days | 198 days | 187 days | researchgate.net |

| Flutriafol | 204 days | 182 days | 182 days | researchgate.net |

Assessment of Biodegradation Potential and Microbial Degradation Mechanisms in Environmental Matrices

Biodegradation by microorganisms is a primary route for the dissipation of triazole compounds in soil and water. nih.gov The efficiency of this process depends on the compound's structure, environmental conditions, and the presence of capable microbial communities. researchgate.net

Numerous bacterial and fungal strains have been identified that can utilize triazole fungicides as a source of carbon and energy. nih.govnih.govjmb.or.kr For instance, bacterial strains identified as Klebsiella sp., Pseudomonas sp., and Citrobacter sp. have demonstrated the ability to degrade fungicides such as hexaconazole, propiconazole, and difenoconazole. nih.govnih.govjmb.or.kr In one study, these strains achieved degradation rates ranging from 3.52 to 9.98 mg/L/day in a liquid medium. nih.gov A consortium of these three strains was able to degrade 85.83% to 96.59% of the applied fungicides in a soil-plant system within 45 days. nih.govnih.govjmb.or.kr

The degradation mechanism often involves enzymatic processes. For some chiral triazoles like tebuconazole, biodegradation can be enantioselective, meaning one enantiomer is degraded faster than the other. researchgate.net This selective metabolism depends on the specific microbial populations present in the soil or sediment. researchgate.net The metabolic pathways can involve hydroxylation, cleavage of the triazole ring, or other transformations. mdpi.com The formation of common metabolites, such as 1,2,4-triazole, is a frequent outcome of the microbial degradation of various triazole fungicides. mdpi.com

| Compound | Microorganism(s) | Degradation Finding | Reference |

|---|---|---|---|

| Hexaconazole | Klebsiella sp. (D10-3) | 67.87% degraded after 15 days | nih.govjmb.or.kr |

| Propiconazole | Klebsiella sp. (D10-3) | 84.35% degraded after 15 days | nih.govjmb.or.kr |

| Difenoconazole | Klebsiella sp., Pseudomonas sp., Citrobacter sp. | Completely decomposed after 12 days | nih.gov |

| Tebuconazole | Bacillus sp. 3B6 | Efficient biotransformation observed | researchgate.net |

| Hexaconazole | Sphingobacterium multivorum B-3 | 85.6% degraded within 6 days | nih.gov |

Modeling of Environmental Distribution and Transport Phenomena (e.g., Fugacity Models)

Fugacity models are valuable tools for predicting the environmental fate, transport, and distribution of organic chemicals like triazoles. lupinepublishers.comenvchemgroup.comulisboa.pt Fugacity, a concept related to chemical potential, represents a substance's "escaping tendency" from a particular phase (e.g., water, air, soil). lupinepublishers.comenvchemgroup.com Chemicals move from compartments of high fugacity to those of low fugacity, and at equilibrium, the fugacity is equal in all phases. lupinepublishers.com

These models are typically structured in levels of increasing complexity (Levels I to IV): lupinepublishers.comulisboa.pt

Level I calculates the equilibrium partitioning of a fixed quantity of a chemical in a closed environment, assuming no degradation or transport. lupinepublishers.com

Level II extends this to an open system at equilibrium, including degradation and advection processes.

Level III describes a non-equilibrium, steady-state condition, which is more realistic for most environmental scenarios.

Level IV addresses a non-steady-state (dynamic) condition, showing how concentrations change over time.

Fugacity models like the Equilibrium Criterion (EQC) model and the Quantitative Water Air Sediment Interaction (QWASI) model are used to simulate the behavior of chemicals in a generic or specific environment. envchemgroup.comresearchgate.net The EQC model can systematically assess a chemical's behavior and partitioning ability. envchemgroup.comresearchgate.net The QWASI model is specifically designed to predict contaminant behavior in dynamic aquatic systems like rivers and lakes. envchemgroup.comulisboa.pt

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Highly Substituted 1,2,4-Triazoles

A primary challenge in the field is the creation of efficient, environmentally benign, and versatile synthetic methods for producing highly substituted 1,2,4-triazoles. Traditional methods often require harsh conditions or generate significant chemical waste. Future research will focus on green chemistry principles to address these limitations.

Key research thrusts include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for 1,2,4-triazole (B32235) synthesis compared to conventional heating methods. Future work will aim to expand the scope of microwave-assisted reactions to create a wider diversity of substituted triazoles.

Catalyst-Free and Metal-Free Reactions: The development of synthetic routes that avoid the use of heavy metal catalysts is a major goal of sustainable chemistry. sworldjournal.com Research into iodine-mediated oxidative coupling and catalyst-free multicomponent reactions is showing promise for cleaner synthetic pathways. sworldjournal.com

One-Pot Methodologies: Combining multiple reaction steps into a single, continuous process improves efficiency and reduces waste. nih.gov Designing novel one-pot syntheses for complex triazole derivatives is a significant area for future development.

Use of Eco-Friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water or polyethylene glycol is crucial for sustainable synthesis. mdpi.com

A comparison of synthetic approaches highlights the advantages of modern methods:

| Synthetic Method | Key Features | Advantages | Research Direction |

|---|---|---|---|

| Pellizzari Reaction | Condensation of acid hydrazides with amides. | Traditional, well-established method. | Optimization for milder conditions and broader substrate scope. |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid heating. | Reduced reaction times, higher yields, energy efficient. | Application to a wider range of complex triazole structures. |

| Metal-Free Click Chemistry | Organocatalytic 1,3-dipolar cycloaddition reactions. | Avoids toxic metal catalysts, environmentally benign. | Development of new organocatalysts for improved efficiency and selectivity. |

| Iodine-Mediated Synthesis | Uses molecular iodine as an oxidant for C-N and N-S bond formation. sworldjournal.com | Metal-free, often performed in water. | Expanding the scope to different starting materials and fused systems. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding of Reactivity and Tautomerism

The 1,2,4-triazole ring exhibits prototropic tautomerism, a phenomenon critical to its chemical reactivity and interaction with biological targets. researchgate.net A deeper understanding of the factors governing tautomeric equilibrium is essential for predicting the behavior of compounds like 3-bromo-1H-1,2,4-triazol-5-ol.

Future research will leverage a combination of advanced techniques:

Quantum Chemical Computations: Theoretical modeling, such as Density Functional Theory (DFT) methods, allows for the calculation of the relative stability of different tautomers and the simulation of their spectroscopic properties (e.g., UV/vis spectra). researchgate.net These computational studies can elucidate the influence of substituents and solvent effects on tautomeric preferences.

Advanced NMR Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) can be used to study the dynamic equilibrium between tautomers in solution, providing experimental validation for computational models. semanticscholar.org

Matrix Isolation FTIR Spectroscopy: This method, combined with quantum chemical calculations, allows for the detailed study of isolated molecules and their complexes, providing fundamental insights into intermolecular interactions that can influence tautomerism. semanticscholar.org

| Approach | Objective | Key Techniques | Expected Outcome |

| Computational Chemistry | Predict tautomer stability and spectroscopic properties. | SMD/M06-2X/6–311++G(d,p) calculations, DFT. researchgate.net | Accurate prediction of predominant tautomeric forms under various conditions. |

| Spectroscopic Analysis | Experimentally observe and characterize tautomers. | UV-vis spectroscopy, NMR spectroscopy, FTIR. researchgate.net | Validation of theoretical models and understanding of solvent/substituent effects. |

| Mechanistic Studies | Elucidate reaction pathways and transition states. | Combined computational and experimental kinetics studies. | Deeper insight into the reactivity of specific tautomers in chemical transformations. |

Exploration of Unique Reactivity Profiles for New Chemical Transformations and Functionalizations

The 1,2,4-triazole ring is not merely a stable scaffold but can also participate in unique chemical transformations. Exploring and harnessing this reactivity is a key frontier for developing novel synthetic methodologies. A particularly interesting area is the use of triazoles as precursors to highly reactive intermediates.

Recent research has shown that N-substituted 1,2,3-triazoles can serve as stable precursors to rhodium(II) carbenes. nih.gov The presence of an electron-withdrawing group, such as another triazolyl group, on the nitrogen atom facilitates this transformation. nih.gov This opens up the possibility that appropriately substituted 1,2,4-triazoles could exhibit similar reactivity, serving as latent diazo compounds. nih.gov

Future research in this area will focus on:

Triazole-Derived Carbenes: Investigating whether 1,2,4-triazoles, particularly those with electron-deficient substituents, can be converted into novel azavinyl carbenes. This could provide access to highly substituted chiral cyclopropanes and complex heterocyclic amines through reactions with olefins and nitriles. nih.gov

Cycloaddition Reactions: Further exploring the participation of the 1,2,4-triazole core in various cycloaddition reactions to construct more complex, fused heterocyclic systems.

Functionalization of the Triazole Core: Developing new methods for the selective functionalization of the carbon and nitrogen atoms of the triazole ring, including the bromine and hydroxyl groups of this compound, to create diverse molecular libraries.

Rational Design and Synthesis of Triazole-Based Scaffolds for Emerging Scientific and Technological Applications

The 1,2,4-triazole ring is considered a "privileged scaffold" in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and ability to engage in various biological interactions. qu.edu.sanih.gov Rational design principles are being increasingly used to create novel triazole-based compounds for specific applications.

Future directions in this area include:

Medicinal Chemistry: Designing potent and selective inhibitors of key cancer-related enzymes (like kinases and PRMT5), as well as developing new antimicrobial and antiviral agents. nih.govnih.govmdpi.com The strategy often involves molecular hybridization, where the triazole core is linked to other pharmacophores to create dual-target agents. researchgate.net

Materials Science: Developing novel 1,2,4-triazole derivatives with interesting photophysical properties for use in optoelectronics, such as organic light-emitting diodes (OLEDs). nih.gov Research into highly luminescent 4H-1,2,4-triazole derivatives has shown their potential as luminophores. nih.gov

Agrochemicals: Synthesizing new triazole-based compounds as more effective and safer fungicides and herbicides, building on the success of existing triazole agrochemicals. mdpi.comnih.gov

| Application Area | Design Strategy | Target Properties | Example Compound Class |

| Anticancer Agents | Molecular hybridization; Structure-activity relationship (SAR) studies. nih.gov | High potency, selectivity for cancer cells, favorable pharmacokinetic profiles. researchgate.net | Phenyltriazole derivatives targeting MRSA cell wall biosynthesis. researchgate.net |

| Antimicrobial Agents | Incorporation of pharmacophores like phenylpiperazine or ciprofloxacin. mdpi.com | Broad-spectrum activity, overcoming drug resistance. | Ciprofloxacin-triazole hybrids. mdpi.com |

| Optoelectronics | Conjugation with aromatic/heteroaromatic systems via Suzuki coupling. nih.gov | High luminescence, thermal stability. | 4-Alkyl-4H-1,2,4-triazole cores with fused aromatic systems. nih.gov |

| Corrosion Inhibitors | Design for strong adsorption on metal surfaces. | High inhibition efficiency, environmental safety. | Various substituted 1,2,4-triazoles. nih.gov |

Q & A

Q. What are the most reliable synthetic routes for 3-bromo-1H-1,2,4-triazol-5-ol, and how can reaction conditions be optimized?

A common method involves nucleophilic substitution or bromination of pre-functionalized triazole precursors. For example, 3-bromo-1H-1,2,4-triazole derivatives can be synthesized via reactions with 4-fluoro-1-nitrobenzene under sealed-tube heating, followed by purification using column chromatography . Key optimization parameters include temperature control (80–120°C), solvent selection (e.g., acetonitrile for polar intermediates), and stoichiometric ratios of brominating agents. Post-synthesis characterization via H NMR and mass spectrometry (MS) is critical to confirm purity and structure .

Q. How can researchers confirm the structural identity of this compound?

X-ray crystallography remains the gold standard. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to resolve tautomeric ambiguities and validate bond lengths/angles . Complementary techniques include H/C NMR to identify proton environments and MS for molecular weight verification. For example, a bromine isotope pattern in MS (e.g., 1:1 ratio for Br/Br) confirms successful bromination .

Q. What purification methods are effective for removing common byproducts in triazole synthesis?

Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) is preferred for separating brominated triazoles from unreacted starting materials. For polar impurities, recrystallization in ethanol/water mixtures can improve yield and purity. Evidence from synthesis workflows highlights the use of preparative HPLC for challenging separations, particularly when dealing with regioisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data and crystallographic results for tautomeric forms of this compound?

Tautomerism in triazoles often leads to discrepancies between solution-phase (NMR) and solid-state (X-ray) data. To resolve this, combine dynamic NMR experiments (variable-temperature or N-labeled studies) with density functional theory (DFT) calculations to model tautomeric equilibria. Crystallographic software like SHELXL can refine disorder models for coexisting tautomers in the solid state .

Q. What strategies are recommended for evaluating the biological activity of brominated triazole derivatives?